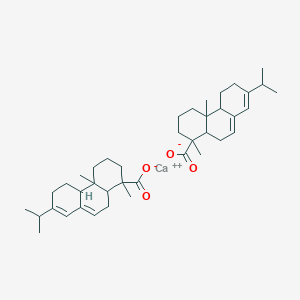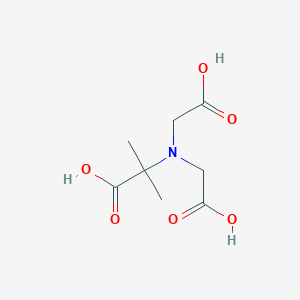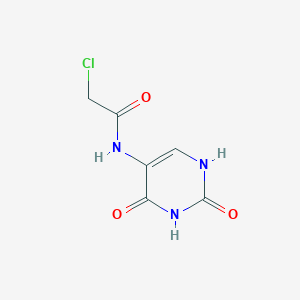![molecular formula C15H16N4O4S B228622 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental sciences. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
Studies have demonstrated that 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid exhibits various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of various cancer cell lines. It has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its ability to exhibit potent biological activities at low concentrations. This makes it an attractive candidate for further studies. However, its limited solubility in water can be a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and microbial infections. Another direction is to explore its potential as a pesticide or herbicide in agriculture. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Synthesemethoden
The synthesis of 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid involves the reaction of 2-amino-4-(4-acetamidophenyl)thiazole with hydrazine hydrate and acetic anhydride. The reaction takes place in the presence of glacial acetic acid and yields the desired compound. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been tested for its ability to control plant diseases and pests. In environmental sciences, it has been investigated for its potential to remove heavy metals from contaminated soil and water.
Eigenschaften
Molekularformel |
C15H16N4O4S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O4S/c1-8(10-3-5-11(6-4-10)16-9(2)20)18-19-15-17-14(23)12(24-15)7-13(21)22/h3-6,12H,7H2,1-2H3,(H,16,20)(H,21,22)(H,17,19,23)/b18-8+ |
InChI-Schlüssel |
IQPDIAZSTOJVFQ-QGMBQPNBSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)


![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)


![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


